molecular formula C19H12BrNO2 B10861611 5-bromo-1-(naphthalen-2-ylmethyl)-1H-indole-2,3-dione

5-bromo-1-(naphthalen-2-ylmethyl)-1H-indole-2,3-dione

Cat. No.: B10861611
M. Wt: 366.2 g/mol
InChI Key: VTPWMSNOJBWKQC-UHFFFAOYSA-N
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Description

SARS-CoV-2 3CLpro-IN-20 is a compound designed to inhibit the activity of the 3C-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the replication and transcription of the virus, making it a significant target for antiviral drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 3CLpro-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research group or pharmaceutical company involved .

Industrial Production Methods

Industrial production methods for SARS-CoV-2 3CLpro-IN-20 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow chemistry and other advanced techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 3CLpro-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

SARS-CoV-2 3CLpro-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

SARS-CoV-2 3CLpro-IN-20 exerts its effects by binding to the active site of the 3C-like protease, thereby inhibiting its activity. This inhibition prevents the protease from cleaving viral polyproteins, which is essential for viral replication and transcription. The molecular targets and pathways involved include the catalytic residues of the protease and the viral replication machinery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 3CLpro-IN-20 is unique due to its specific binding affinity and inhibitory potency against the 3C-like protease. Its chemical structure and binding mode may differ from other inhibitors, providing distinct advantages in terms of efficacy and resistance profiles .

Properties

Molecular Formula

C19H12BrNO2

Molecular Weight

366.2 g/mol

IUPAC Name

5-bromo-1-(naphthalen-2-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C19H12BrNO2/c20-15-7-8-17-16(10-15)18(22)19(23)21(17)11-12-5-6-13-3-1-2-4-14(13)9-12/h1-10H,11H2

InChI Key

VTPWMSNOJBWKQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O

Origin of Product

United States

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